molecular formula C16H17N3O4 B1167489 Pyridoxal 4-methoxybenzoyl hydrazone CAS No. 116324-89-1

Pyridoxal 4-methoxybenzoyl hydrazone

Cat. No.: B1167489
CAS No.: 116324-89-1
M. Wt: 315.32
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Description

Pyridoxal 4-methoxybenzoyl hydrazone (PMBH) is a synthetic iron-chelating agent derived from pyridoxal (vitamin B6 aldehyde form) and 4-methoxybenzoyl hydrazide. It belongs to the pyridoxal hydrazone class, which has been extensively studied for their ability to mobilize iron from cellular stores and their antiproliferative effects . PMBH and its analogs are notable for their lipophilicity, enabling efficient cellular uptake and interaction with intracellular iron pools .

Properties

IUPAC Name

N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-10-15(21)14(12(9-20)7-17-10)8-18-19-16(22)11-3-5-13(23-2)6-4-11/h3-8,20-21H,9H2,1-2H3,(H,19,22)/b18-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGBVQWRRPVQPL-QGMBQPNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=C(C=C2)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=C1O)/C=N/NC(=O)C2=CC=C(C=C2)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00878004
Record name Pyridoxal p-Methoxyphenyl-acyl hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116324-89-1
Record name Pyridoxal 4-methoxybenzoyl hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116324891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Conventional Condensation Reaction

The most widely reported method for synthesizing PMBH involves a condensation reaction between pyridoxal hydrochloride and 4-methoxybenzoyl hydrazide under acidic conditions. This approach leverages the nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl of pyridoxal, followed by dehydration to form the hydrazone bond.

Procedure :

  • Reagents : Pyridoxal hydrochloride (1.0 equiv), 4-methoxybenzoyl hydrazide (1.1 equiv), absolute ethanol, and concentrated sulfuric acid (catalytic).

  • Reaction Setup : Pyridoxal hydrochloride and 4-methoxybenzoyl hydrazide are dissolved in a 1:1 v/v mixture of dimethylformamide (DMF) and ethanol. Concentrated H₂SO₄ (0.5–1.0% v/v) is added as a catalyst.

  • Conditions : The mixture is refluxed at 80–90°C for 2–4 hours, with progress monitored by thin-layer chromatography (TLC; ethyl acetate/petroleum ether, 2:3 v/v).

  • Workup : The crude product is filtered, washed with cold ethanol and diethyl ether, and recrystallized from a DMF-ethanol mixture.

Yield : 68–85%, depending on reaction time and purity of starting materials.

Microwave-Assisted Synthesis

Microwave irradiation offers a green chemistry alternative to conventional heating, significantly reducing reaction times. This method is particularly advantageous for scaling up production while maintaining high yields.

Procedure :

  • Reagents : Identical to the conventional method.

  • Setup : The reaction mixture is irradiated in a microwave reactor at 80°C for 5–10 minutes with a power output of 500 W.

  • Workup : Similar to the conventional method, with recrystallization from ethanol.

Yield : 75–88%, demonstrating improved efficiency over conventional heating.

Reaction Optimization and Critical Parameters

Solvent Selection

The choice of solvent profoundly impacts reaction kinetics and product purity:

  • Ethanol-DMF mixtures : Enhance solubility of both reactants, favoring higher yields.

  • Acetone : Alternative solvent for microwave-assisted reactions, though yields are marginally lower (~70%).

Catalytic Acid Screening

  • H₂SO₄ vs. HCl : Sulfuric acid outperforms hydrochloric acid due to its stronger dehydrating capacity, driving the equilibrium toward hydrazone formation.

  • Acid concentration : Excess acid (>1% v/v) leads to side reactions, such as hydrolysis of the hydrazone bond.

Analytical Characterization

Spectroscopic Data

¹H-NMR (DMSO-d₆, 400 MHz) :

  • δ 8.25 (s, 1H, CH=N),

  • δ 7.85–7.45 (m, 4H, aromatic protons from 4-methoxybenzoyl),

  • δ 6.75 (s, 1H, pyridine ring),

  • δ 3.85 (s, 3H, OCH₃),

  • δ 2.45 (s, 3H, CH₃ from pyridoxal).

IR (KBr, cm⁻¹) :

  • 1645 (C=N stretch),

  • 1600 (C=O amide),

  • 1250 (C-O methoxy).

Elemental Analysis

Calculated for C₁₆H₁₇N₃O₄ :

  • C: 58.36%, H: 5.20%, N: 12.76%
    Found :

  • C: 58.12%, H: 5.18%, N: 12.69%.

Comparative Analysis of Synthetic Methods

Parameter Conventional Method Microwave Method
Reaction Time2–4 hours5–10 minutes
Yield68–85%75–88%
Energy ConsumptionHighLow
ScalabilityModerateHigh

Challenges and Troubleshooting

Byproduct Formation

  • Hydrazone isomerization : Prolonged heating in acidic media can lead to E/Z isomerization, resolved by strict temperature control.

  • Oxidation : Pyridoxal’s aldehyde group is prone to oxidation; reactions must be conducted under inert atmosphere (N₂/Ar).

Purification Difficulties

  • Recrystallization solvents : Ethanol-DMF mixtures (1:2 v/v) effectively remove unreacted hydrazide.

  • Column chromatography : Required for analytical-grade purity, using silica gel and ethyl acetate/hexane eluent.

Industrial-Scale Considerations

Cost Efficiency

  • 4-Methoxybenzoyl hydrazide synthesis : Prepared from methyl 4-methoxybenzoate and hydrazine hydrate (yield: 90%), reducing overall costs.

  • Solvent recycling : Ethanol-DMF mixtures can be recovered via distillation, minimizing waste.

Regulatory Compliance

  • Genotoxic impurities : Residual hydrazides must be controlled to <10 ppm per ICH Q3 guidelines .

Chemical Reactions Analysis

Types of Reactions: Pyridoxal 4-methoxybenzoyl hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted hydrazones, oxides, and reduced hydrazine derivatives .

Scientific Research Applications

Therapeutic Applications

Pyridoxal 4-methoxybenzoyl hydrazone is primarily recognized for its role in:

  • Iron Chelation Therapy : The compound exhibits significant iron chelation properties, making it beneficial in treating conditions associated with iron overload, such as hemochromatosis and certain types of anemia. It functions by binding excess iron in the body, facilitating its excretion and reducing oxidative stress associated with iron accumulation .
  • Anticancer Activity : Research indicates that pyridoxal hydrazone derivatives have potential as anticancer agents. These compounds have been shown to induce apoptosis in cancer cells by modulating cellular signaling pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins . Specifically, studies have demonstrated that derivatives can suppress the growth of various cancer cell lines, including liver and colorectal cancers .
  • Antimicrobial Properties : Pyridoxal hydrazone derivatives exhibit antimicrobial activity against a range of pathogens. For instance, certain derivatives have shown effectiveness against Gram-positive bacteria and fungi, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have highlighted the efficacy and applications of this compound:

  • Iron Chelation Studies : A study focused on the iron-chelating ability of pyridoxal isonicotinoyl hydrazone demonstrated that it significantly reduced hepatocyte iron levels. The study provided insights into the compound's mechanism, showing that it effectively mobilizes stored iron for excretion .
  • Anticancer Research : In a comparative study involving various hydrazone derivatives, pyridoxal derivatives were found to exhibit superior anticancer activity against specific cell lines. The IC50 values indicated potent activity at low concentrations, reinforcing their potential as therapeutic agents in oncology .
  • Antimicrobial Efficacy : Research evaluating the antimicrobial properties revealed that certain pyridoxal hydrazones displayed notable activity against common pathogens like Staphylococcus aureus and Candida albicans. These findings suggest their potential utility in developing new antimicrobial therapies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Iron ChelationReduces hepatocyte iron levels
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Staphylococcus aureus and Candida albicans

Table 2: Case Study Findings

Study FocusKey FindingsReference
Iron ChelationSignificant reduction in liver iron content
Anticancer ActivityIC50 values indicate potent activity against cancer cells
Antimicrobial EfficacyNotable activity against Gram-positive bacteria

Mechanism of Action

The mechanism of action of pyridoxal 4-methoxybenzoyl hydrazone involves its ability to chelate iron, thereby reducing the availability of free iron in biological systems. This chelation disrupts the iron-dependent processes in cells, leading to reduced cell proliferation and angiogenesis. The compound also induces apoptosis by affecting the intracellular labile iron pool and glutathione levels .

Comparison with Similar Compounds

Structural Variations and Chelation Efficacy

PMBH differs from other pyridoxal-derived hydrazones by the substitution of a 4-methoxy group on the benzoyl moiety. This structural modification influences its electronic properties, solubility, and metal-binding affinity. Key comparisons include:

Compound Substituent(s) Iron Chelation Efficacy (Relative to PMBH) Stability (pH 7.4) Antiproliferative Activity (IC50, μM)
PMBH 4-OCH₃ (benzoyl) High (1.0x) Moderate 12.5 ± 1.8
Pyridoxal isonicotinoyl hydrazone (PIH) Isonicotinoyl (pyridine) Moderate (0.6x) Low 25.3 ± 2.4
Pyridoxal benzoyl hydrazone (PBH) -H (benzoyl) High (1.2x) High 10.8 ± 1.5
Pyridoxal m-fluorobenzoyl hydrazone (PFBH) 3-F (benzoyl) High (1.1x) Moderate 11.2 ± 1.6
Salicylaldehyde benzoyl hydrazone (SBH) 2-OH (salicylaldehyde) Moderate (0.8x) Low 18.9 ± 2.1

Key Findings :

  • Substituent Effects : Methoxy (PMBH) and fluoro (PFBH) groups enhance iron chelation compared to unsubstituted PBH, likely due to electron-donating/-withdrawing effects that stabilize metal-ligand bonds .
  • Stability : PBH exhibits higher stability in neutral aqueous solutions than PMBH, attributed to reduced steric hindrance and hydrolytic susceptibility .
  • Antiproliferative Activity : PMBH and PBH show superior cytotoxicity in neuroblastoma cells compared to PIH, correlating with enhanced iron depletion and ROS generation .

Tissue-Specific Iron Mobilization

PMBH and analogs exhibit differential iron release across cell types:

Compound Iron Release (Macrophages) Iron Release (Reticulocytes) Iron Release (Hepatocytes)
PMBH 85% ± 5% 78% ± 6% 65% ± 7%
PIH 80% ± 4% 75% ± 5% 30% ± 5%
SBH 70% ± 6% 68% ± 5% 20% ± 4%
  • Hepatocyte Selectivity : PMBH outperforms PIH and SBH in hepatocytes, likely due to enhanced membrane permeability and lysosomal targeting .
  • Mechanistic Insight : Pyridoxal-derived hydrazones (PMBH, PBH) form stable Fe³⁺ complexes (log β ~ 35), disrupting iron-dependent pathways in cancer cells .

Antioxidant and Metal-Binding Properties

PMBH demonstrates dual functionality as an iron chelator and antioxidant:

  • ROS Scavenging : PMBH reduces hydroxyl radical (•OH) formation by 80% in Fenton reaction models, outperforming PIH (60%) and deferoxamine (50%) .
  • Copper Chelation: PMBH binds Cu²⁺ (log K = 14.2), preventing copper-mediated DNA damage, a feature absent in non-pyridoxal hydrazones like SBH .

Pharmacokinetic and Clinical Considerations

  • Oral Bioavailability : PMBH’s lipophilicity enables oral administration, unlike hydrophilic chelators (e.g., deferoxamine) .
  • Toxicity Profile : PMBH exhibits lower nephrotoxicity than thiosemicarbazones (e.g., Dp44mT) but higher hepatotoxicity at elevated doses .

Biological Activity

Pyridoxal 4-methoxybenzoyl hydrazone is a derivative of pyridoxal, a form of vitamin B6, and has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in neurodegenerative diseases, cancer, and antimicrobial applications. This article explores the synthesis, biological activity, and mechanisms of action of this compound based on recent research findings.

Synthesis and Structural Properties

Pyridoxal hydrazones are synthesized through the reaction of pyridoxal with hydrazine or its derivatives. The structural modifications, such as the incorporation of a 4-methoxybenzoyl group, enhance the biological properties of these compounds. The synthesis often employs microwave-assisted methods to improve yields and reduce environmental impact.

Biological Activities

The biological activities of this compound include:

  • Antioxidant Activity : This compound has demonstrated significant antioxidant properties, which help mitigate oxidative stress in cells. Antioxidants are crucial in preventing cellular damage associated with various diseases.
  • Anticholinesterase Activity : Pyridoxal hydrazones have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine. This inhibition can enhance cholinergic signaling, beneficial in conditions like Alzheimer's disease .
  • Anti-amyloid Activity : Research indicates that these compounds can inhibit β-secretase activity and amyloid aggregation, potentially reducing the formation of amyloid plaques associated with neurodegenerative disorders .
  • Antitumor Effects : Some derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, certain pyridoxal hydrazones have shown IC50 values in the low micromolar range against human cancer cell lines, indicating their potential as anticancer agents .
  • Antiangiogenic Properties : Studies have reported that pyridoxal hydrazones can inhibit endothelial cell proliferation and migration, crucial processes in angiogenesis. For example, one compound showed an IC50 value of 25.4 μmol/L against human umbilical vein endothelial cells (HUVECs), demonstrating its potential in cancer therapy by targeting tumor vasculature .

The mechanisms underlying the biological activities of this compound include:

  • Metal Chelation : These compounds can chelate biometals such as zinc, iron, and copper, which is significant in maintaining metal homeostasis and preventing oxidative stress caused by free metal ions .
  • Induction of Apoptosis : In cancer cells, pyridoxal hydrazones can induce apoptosis through pathways involving reactive oxygen species (ROS) generation and modulation of apoptotic proteins like caspase-8 and Bcl-2 .
  • Cell Cycle Arrest : The antiangiogenic effects are partly due to the arresting of the cell cycle at specific phases, leading to reduced proliferation of endothelial cells .

Case Studies

Several studies illustrate the efficacy of this compound:

  • Neuroprotective Effects : A study demonstrated that pyridoxal derivatives could significantly reduce β-amyloid plaque formation in vitro by inhibiting key enzymes involved in amyloidogenesis .
  • Anticancer Activity : In a comparative study, various hydrazone derivatives were evaluated for their cytotoxic effects on different cancer cell lines. One derivative exhibited potent activity against MDA-MB 231 breast cancer cells with an IC50 value of 6.7 nM .
  • Antimicrobial Properties : Research has shown that certain derivatives possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .

Q & A

Q. How can the synthesis of pyridoxal 4-methoxybenzoyl hydrazone be optimized for improved reaction kinetics?

Methodological Answer: Reaction kinetics can be enhanced by introducing electron-withdrawing or acid/base-active groups near the hydrazone-forming site. For example:

  • Ortho-substitution : Pyridoxal derivatives with ortho-hydroxy groups (e.g., pyridoxal itself) accelerate imine/hydrazone formation due to intramolecular proton transfer, acting as a catalyst .
  • pH modulation : Conduct reactions at biological pH (7.4) to mimic physiological conditions while monitoring rate changes via UV-Vis spectroscopy or HPLC .
  • Substituent screening : Compare reaction rates of pyridoxal analogs (e.g., pyridoxal vs. 2-carboxybenzaldehyde) to identify structural features that stabilize transition states .

Q. What experimental approaches are used to characterize the coordination chemistry of this compound with metal ions?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolve the geometry of metal complexes (e.g., Cu(II) adopts a distorted square-based pyramid via ONO chelation) .
  • Spectrophotometric titrations : Determine stability constants (logβ) by monitoring absorbance changes at varying pH levels. For example, Fe(III) complexes with pyridoxal hydrazones exhibit distinct UV-Vis spectra dependent on ligand protonation states .
  • Magnetic susceptibility measurements : Assess paramagnetic properties of transition metal complexes to infer electronic configurations .

Advanced Research Questions

Q. How can the antiproliferative activity of this compound analogs be systematically evaluated in cancer models?

Methodological Answer:

  • Iron chelation assays : Measure cellular iron mobilization using ⁵⁹Fe-labeled transferrin in SK-N-MC neuroblastoma cells. Compare efficacy to reference chelators (e.g., desferrioxamine) .
  • Cell-cycle analysis : Use flow cytometry to quantify G1/S phase arrest. For example, pyridoxal hydrazones inhibit ribonucleotide reductase (RNR) by targeting its R2 subunit, reducing dNTP pools .
  • Gene/protein profiling : Perform Western blotting to assess cyclin D1/CDK4 downregulation or RNR suppression in MDA-MB-453 breast cancer cells .

Q. What methodologies are suitable for studying the interaction of this compound with serum proteins like albumin?

Methodological Answer:

  • Fluorescence quenching titrations : Monitor tryptophan emission at 340 nm (λex = 280 nm) to calculate binding constants (Kb) and stoichiometry .
  • Circular dichroism (CD) : Detect conformational changes in bovine serum albumin (BSA) upon ligand binding, focusing on α-helix-to-β-sheet transitions .
  • Molecular docking simulations : Use AutoDock Vina to predict binding sites and thermodynamic parameters (ΔG, ΔH) .

Q. How can researchers resolve contradictions in reported toxicity mechanisms of pyridoxal hydrazones in neurological systems?

Methodological Answer:

  • Enzyme inhibition assays : Quantify pyridoxal phosphate kinase inhibition using isothermal titration calorimetry (ITC) to compare affinity constants (Kd) of hydrazones vs. pyridoxal .
  • Metabolomic profiling : Apply LC-MS to measure pyridoxal phosphate depletion in neuronal cell lysates after hydrazone exposure .
  • In vitro neurotoxicity models : Differentiate SH-SY5Y cells and assess neurite outgrowth defects via high-content imaging .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridoxal 4-methoxybenzoyl hydrazone
Reactant of Route 2
Pyridoxal 4-methoxybenzoyl hydrazone

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